molecular formula C24H28N2O3 B14959355 N-[4-(benzyloxy)phenyl]-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide

N-[4-(benzyloxy)phenyl]-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide

Cat. No.: B14959355
M. Wt: 392.5 g/mol
InChI Key: YNANHYWZXNUIFK-UHFFFAOYSA-N
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Description

N-[4-(benzyloxy)phenyl]-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide is an organic compound that belongs to the class of carboxamides. This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a pyrrolidine ring with a cyclohexyl substituent. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(benzyloxy)phenyl]-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide typically involves multiple steps. One common method involves the initial formation of the benzyloxyphenyl intermediate, which is then coupled with a cyclohexyl-substituted pyrrolidine derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations ensures consistent production quality. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(benzyloxy)phenyl]-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

N-[4-(benzyloxy)phenyl]-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)phenyl]-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in proteins, while the carboxamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also influence signaling pathways by altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(benzyloxy)phenyl]acetamide: Similar structure but with an acetamide group instead of a pyrrolidine ring.

    N-[4-(benzyloxy)phenyl]glycinamide: Contains a glycinamide group instead of a pyrrolidine ring.

    N-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazole-4-carboxamide: Features a pyrazole ring instead of a pyrrolidine ring.

Uniqueness

N-[4-(benzyloxy)phenyl]-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide is unique due to its combination of a benzyloxyphenyl group with a cyclohexyl-substituted pyrrolidine ring. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds. For example, the cyclohexyl group can enhance the compound’s hydrophobicity, potentially improving its interaction with lipid membranes or hydrophobic protein pockets.

Properties

Molecular Formula

C24H28N2O3

Molecular Weight

392.5 g/mol

IUPAC Name

1-cyclohexyl-5-oxo-N-(4-phenylmethoxyphenyl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C24H28N2O3/c27-23-15-19(16-26(23)21-9-5-2-6-10-21)24(28)25-20-11-13-22(14-12-20)29-17-18-7-3-1-4-8-18/h1,3-4,7-8,11-14,19,21H,2,5-6,9-10,15-17H2,(H,25,28)

InChI Key

YNANHYWZXNUIFK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

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